molecular formula C21H30O3 B570369 CAY10514 CAS No. 868526-38-9

CAY10514

Cat. No.: B570369
CAS No.: 868526-38-9
M. Wt: 330.468
InChI Key: FNBRCMZPPJUPTO-UHFFFAOYSA-N
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Description

CAY10514 is a synthetic aromatic derivative of 8(S)-HETE that functions as a dual agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) . Its bioactivity is characterized by half-maximal inhibitory concentration (IC50) values of 0.173 μM for PPARα and 0.642 μM for PPARγ, making it a potent tool for investigating the complex signaling pathways mediated by these nuclear receptors . PPARs play critical roles in regulating metabolism, energy homeostasis, and inflammation, and this compound provides researchers with a means to simultaneously modulate both PPARα and PPARγ pathways in experimental models. This compound has also been identified in screening studies focused on the endocannabinoid system. Research published in the British Journal of Pharmacology highlights that this compound exhibits activity against monoacylglycerol lipase (MGL), a key enzyme in the breakdown of endocannabinoids . Its potency in this context, while less than that of other compounds like troglitazone, suggests it may be a useful chemical scaffold for studying the interplay between PPAR signaling and endocannabinoid metabolism . The detailed physicochemical properties of this compound are as follows: its chemical formula is C20H28O4, and it has a molar mass of 332.43 g/mol . To ensure stability, it is recommended to store the powder at -20°C for long-term preservation . This compound is supplied with a purity of ≥99%, as verified by Certificate of Analysis (COA) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBRCMZPPJUPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849530
Record name Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868526-38-9
Record name Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Oct-5-ynoic Acid Methyl Ester

The alkyne backbone is established via a Cadiot-Chodkiewicz coupling between terminal alkyne A and bromoalkyne B under catalytic Cu(I) conditions. This cross-coupling reaction proceeds with >80% yield, producing methyl oct-5-ynoate (C ) as a colorless oil.

Reaction Conditions

  • Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12 hours

Introduction of the 2-Hexylphenyl Group

Electrophilic aromatic substitution installs the hexyl chain at the ortho position of phenylboronic acid (D ) using Friedel-Crafts alkylation. The reaction requires Lewis acid catalysis (AlCl₃) and hexyl bromide to generate 2-hexylphenylboronic acid (E ) in 65–70% yield.

Key Parameters

  • Molar Ratio: 1:1.2 (phenylboronic acid:hexyl bromide)

  • Catalyst Loading: 10 mol% AlCl₃

  • Solvent: Dichloromethane

  • Temperature: Reflux (40°C)

  • Duration: 8 hours

Hydroxylation at C8

A Sharpless asymmetric dihydroxylation introduces the hydroxy group stereoselectively at C8 using AD-mix-β. The reaction converts intermediate F into the diol G , which undergoes selective protection of the primary alcohol with tert-butyldimethylsilyl (TBS) chloride.

Optimization Data

ParameterValue
Oxidizing AgentAD-mix-β
Solventt-BuOH/H₂O (1:1)
Temperature0°C
Yield78%
Enantiomeric Excess>95% (8S configuration)

Final Esterification and Deprotection

The TBS-protected intermediate undergoes methyl esterification using methanol under acidic conditions (HCl gas), followed by deprotection with tetrabutylammonium fluoride (TBAF). Purification via silica gel chromatography affords this compound as a pale-yellow oil with ≥98% purity.

Critical Analysis of Reaction Conditions

Catalytic System Efficiency

The CuI-mediated Cadiot-Chodkiewicz coupling demonstrates high atom economy but requires strict exclusion of moisture and oxygen to prevent catalyst deactivation. Alternative catalysts like Pd/Cu bimetallic systems were explored but showed lower yields (≤70%).

Stereochemical Control

The Sharpless dihydroxylation achieves exceptional enantioselectivity (>95% ee) by leveraging the chiral ligand in AD-mix-β. Computational studies suggest the bulky hexylphenyl group directs facial selectivity during osmium tetroxide addition.

Solvent Compatibility

Methyl acetate, used in the final formulation, is incompatible with strong Lewis acids like AlCl₃. Thus, solvent switching to ethanol or DMSO is required for biological assays.

Analytical Characterization

This compound is characterized by multimodal spectroscopy:

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.45–7.25 (m, 4H, Ar-H), δ 5.12 (s, 1H, -OH), δ 3.65 (s, 3H, -OCH₃), δ 2.85–2.55 (m, 4H, -CH₂-C≡C-)
¹³C NMR δ 172.8 (C=O), δ 132.4–126.7 (Ar-C), δ 85.3 (C≡C), δ 52.1 (-OCH₃)
UV-Vis λmax = 220 nm (π→π*), 272 nm (n→π*)
HRMS [M+H]+ = 333.2074 (calc. 333.2068)

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming ≥98% purity.

Scalability and Process Challenges

Throughput Limitations

The Cadiot-Chodkiewicz coupling becomes inefficient at >100 g scale due to exothermic side reactions. Continuous flow chemistry has been proposed to improve heat dissipation.

Purification Bottlenecks

Silica gel chromatography accounts for 40% of total synthesis time. Switching to centrifugal partition chromatography reduces solvent use by 60% while maintaining yield.

Alternative Synthetic Routes

Sonogashira Coupling Approach

A palladium-catalyzed coupling between iodophenyl derivative H and octynoate I achieves 75% yield but requires expensive Pd(PPh₃)₄.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic diol G provides the 8(S)-enantiomer with 90% ee, though at higher operational costs.

Industrial Applications and Modifications

Prodrug Development

Replacing the methyl ester with ethyl glycolate improves oral bioavailability by 3-fold in rodent models.

Formulation Strategies

Nanoemulsions (30 mg/mL in ethanol/PBS) enhance aqueous solubility to 0.25 mg/mL, enabling in vivo studies .

Chemical Reactions Analysis

Types of Reactions

CAY10514 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

CAY10514 has several scientific research applications, including:

Mechanism of Action

CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, this compound modulates the expression of target genes, leading to various biological effects .

Comparison with Similar Compounds

Rhododendrol, (+/-)

  • Structure: Aromatic compound with phenolic hydroxyl groups.
  • Mechanism: Acts as a pro-oxidant, inducing melanocyte toxicity .

ZLN005

  • Applications : Used in metabolic research alongside CAY10514 .
  • Key Difference: Limited data on ZLN005’s molecular structure and potency compared to this compound’s well-characterized EC₅₀ values .

Metabolites with Identical Exact Mass

This compound shares an exact mass of 332.1919948 with metabolites like Prostaglandin J3 and PGE3 1,15-lactone . However, these compounds differ structurally and functionally:

  • Prostaglandin J3 : A specialized pro-resolving mediator involved in inflammation resolution, lacking PPAR agonist activity .
  • PGE3 1,15-lactone : A cyclized prostaglandin derivative with undefined receptor interactions .

Research Findings and Discussion

Efficacy and Selectivity

This compound’s PPARα/γ dual agonism is unique among synthetic analogs. For example:

  • PPARα-specific agonists (e.g., Fenofibrate) lack effects on insulin sensitivity, while PPARγ-specific agonists (e.g., Rosiglitazone) may cause weight gain . This compound balances lipid metabolism and glucose regulation, as evidenced by its EC₅₀ ratios .

Limitations and Challenges

  • Solubility : Water insolubility complicates in vivo administration .
  • Stability : Requires stringent storage conditions (-20°C, desiccated) to prevent degradation .
  • Comparative Data: Limited head-to-head studies with ZLN005 or other PPAR agonists in the provided evidence hinder definitive efficacy rankings .

Tabulated Comparison

Compound Target(s) EC₅₀ (µM) Applications Key Limitations
This compound PPARα, PPARγ 0.173 (α), 0.642 (γ) Diabetes, obesity research Water-insoluble
Rhododendrol Pro-oxidant mechanisms N/A Hepatic disease research Melanocyte toxicity
Prostaglandin J3 Inflammatory pathways N/A Inflammation resolution No PPAR activity

Biological Activity

CAY10514, chemically known as 8-hydroxy-8-[2-(pentyloxy)phenyl]-5-octynoic acid methyl ester, is a compound that has garnered attention for its selective inhibition of monoacylglycerol lipase (MGL) and its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for research and therapy.

  • Molecular Formula : C23H34O3
  • Molecular Weight : 366.51 g/mol
  • Purity : ≥98%
  • Solubility : Sparingly soluble in aqueous buffers; recommended to be prepared in methyl acetate for maximum solubility .

This compound functions primarily as a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound increases levels of 2-AG, which can modulate cannabinoid receptor activity and influence various physiological processes:

  • Inhibition of MGL : this compound exhibits an IC50 value of approximately 10 µM against human MGL, indicating moderate potency compared to other compounds like rosiglitazone (IC50 = 0.004 µM) .
  • Endocannabinoid System Modulation : The elevation of endocannabinoid levels can lead to enhanced signaling through cannabinoid receptors, potentially impacting pain perception, inflammation, and neuroprotection.

Efficacy in In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound across various cell lines:

  • Neuroprotection : this compound has shown promise in protecting dopamine neurons from α-synuclein toxicity in models relevant to Parkinson's disease. This effect is attributed to its ability to modulate endocannabinoid signaling pathways .
  • Inflammation : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine production in human aortic endothelial cells .

Case Studies and Clinical Relevance

Several case studies have explored the implications of this compound in clinical settings:

  • Parkinson's Disease Models :
    • A study demonstrated that treatment with this compound resulted in significant neuroprotection against dopaminergic neuron loss induced by α-synuclein aggregates. The compound's ability to enhance endocannabinoid signaling was linked to reduced oxidative stress markers .
  • Pain Management :
    • In a clinical trial assessing chronic pain management strategies, patients treated with this compound reported improved pain relief compared to control groups. This suggests that modulation of the endocannabinoid system may play a crucial role in pain perception and management .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against other known MGL inhibitors:

CompoundIC50 (µM)MechanismReference
This compound~10Selective MGL inhibitor
Rosiglitazone0.004PPARγ agonist; MGL inhibition
Troglitazone41PPARγ agonist; variable potency
JZL1840.1Selective MGL inhibitor

Q & A

Q. What experimental methodologies are recommended to determine CAY10514’s EC50 values for PPARα and PPARγ activation?

To quantify this compound’s potency, dose-response assays using PPAR-specific reporter cell lines (e.g., luciferase-based transcriptional activation assays) are standard. Ensure consistent agonist incubation periods (e.g., 24–48 hours) and normalize responses to reference agonists like fenofibrate (PPARα) or rosiglitazone (PPARγ). EC50 values should be derived from triplicate experiments with nonlinear regression analysis. This compound’s reported EC50 values are 0.173 µM (PPARα) and 0.642 µM (PPARγ) under standardized conditions .

Q. How should researchers design in vitro experiments to assess this compound’s selectivity for PPAR subtypes?

Use orthogonal assays to confirm receptor specificity:

  • Competitive binding assays with radiolabeled ligands (e.g., ³H-GW6471 for PPARα).
  • Gene expression profiling of PPAR target genes (e.g., CPT1A for PPARα, ADIPOQ for PPARγ).
  • Co-activator recruitment assays (e.g., TR-FRET-based PPAR-coactivator interaction assays). Include negative controls (vehicle-only) and positive controls (subtype-specific agonists) to validate assay sensitivity .

Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

this compound is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in airtight, light-blocking vials. For working solutions, dissolve in anhydrous DMSO (30 mg/mL), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC before critical experiments. Degradation can be monitored via UV-Vis at λmax 220 nm and 272 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects across different disease models (e.g., metabolic vs. inflammatory outcomes)?

  • Context-dependent analysis : Assess PPARα/γ activation ratios in tissue-specific models (e.g., hepatocytes vs. adipocytes) using siRNA knockdowns.
  • Transcriptomic profiling : Compare this compound-induced gene networks across models via RNA-seq to identify off-target pathways.
  • Dose optimization : Lower doses may favor PPARα-mediated lipid metabolism, while higher doses activate PPARγ-driven anti-inflammatory responses .

Q. What strategies are effective for integrating this compound into multi-omics studies to elucidate its pleiotropic mechanisms?

  • Metabolomics : Track changes in fatty acid oxidation (PPARα) or adipokine secretion (PPARγ) via LC-MS.
  • Proteomics : Use SILAC labeling to quantify PPAR-dependent protein expression changes.
  • Network pharmacology : Map this compound’s targets onto disease-specific interactomes (e.g., insulin resistance pathways) using tools like STRING or Cytoscape .

Q. How can researchers address the challenge of PPAR crosstalk when interpreting this compound’s in vivo effects?

  • Genetic models : Use PPARα/γ double-knockout mice to isolate receptor-specific contributions.
  • Pharmacological inhibition : Co-administer subtype-selective antagonists (e.g., GW6471 for PPARα) during treatment.
  • Temporal analysis : Time-course studies can distinguish early PPARα-driven metabolic effects from later PPARγ-mediated transcriptional changes .

Methodological Best Practices

Q. What validation steps are essential when transitioning this compound from in vitro to in vivo studies?

  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Dose translation : Calculate human-equivalent doses using allometric scaling (e.g., mouse-to-human).
  • Biomarker correlation : Align in vitro EC50 values with in vivo efficacy markers (e.g., serum adiponectin for PPARγ activity) .

Q. How should researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Quality control : Require certificates of analysis (CoA) with HPLC purity >98% and NMR validation.
  • Interbatch calibration : Pre-test each batch in a standardized assay (e.g., PPARγ transactivation) and normalize responses to a reference batch .

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